1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine
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Overview
Description
The compound contains several important functional groups including a cyclobutyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring. These groups are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or as precursors of nitrilimines . The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazole and azetidine rings. These rings can participate in a variety of reactions, including condensation reactions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the triazole and azetidine rings. These rings can contribute to the stability, solubility, and reactivity of the compound .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including our compound of interest, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable scaffolds for designing novel pharmaceutical agents. Notable examples include the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
Researchers employ 1,2,3-triazoles as versatile building blocks in organic synthesis. Their incorporation into molecular frameworks allows for the creation of diverse compounds. Synthetic methodologies include:
- Strain-promoted azide-alkyne cycloaddition : A bioorthogonal reaction useful for labeling and bioconjugation .
Fluorescent Imaging and Materials Science
1,2,3-Triazoles serve as fluorophores in fluorescent imaging techniques. Their unique properties make them valuable for visualizing biological processes. Additionally, they contribute to the development of advanced materials, such as sensors and luminescent polymers .
Future Directions
properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9/c1-23(10-16-19-18-11-24(16)2)13-8-25(9-13)15-7-6-14-20-21-17(26(14)22-15)12-4-3-5-12/h6-7,11-13H,3-5,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXNDITYUBWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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